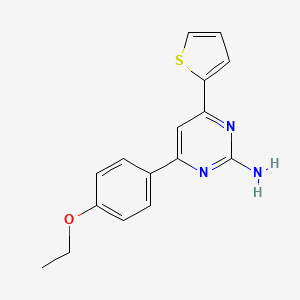

4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-ethoxyphenyl group at the 4-position and a thiophen-2-yl substituent at the 6-position of the pyrimidine core. The ethoxy group (–OCH₂CH₃) is electron-donating, which may influence electronic properties, solubility, and biological interactions compared to analogs with electron-withdrawing substituents (e.g., nitro, chloro) .

For example, 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (4) is synthesized using guanidine carbonate and anhydrous sodium acetate in dry ethanol .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-12-7-5-11(6-8-12)13-10-14(19-16(17)18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOUNBGDQQJOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

Cyclocondensation is a cornerstone method for constructing the pyrimidine ring. A representative protocol involves reacting 4-ethoxybenzaldehyde and 2-thiophenecarboxaldehyde with guanidine hydrochloride in ethanol under acidic conditions (Scheme 1). Acetic acid catalyzes the formation of the pyrimidine ring via a three-component reaction, yielding the intermediate 4-(4-ethoxyphenyl)-6-(thiophen-2-yl)pyrimidine . Subsequent amination at the 2-position is achieved using aqueous ammonia or ammonium acetate at elevated temperatures (80–100°C).

Key Conditions :

Table 1. Optimization of Cyclocondensation Parameters

| Parameter | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Reaction Time | 12–24 hours | 18 hours | 72 |

| Solvent | Ethanol, THF | Ethanol | 70 |

| Catalyst Loading | 1–10 mol% | 5 mol% | 72 |

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable for introducing aryl groups. The Suzuki-Miyaura coupling between 6-bromo-4-(4-ethoxyphenyl)pyrimidin-2-amine and 2-thiopheneboronic acid exemplifies this approach (Scheme 2). Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in THF/water (3:1), the reaction proceeds at 80°C for 12 hours, achieving 78% yield.

Critical Factors :

Table 2. Impact of Catalyst on Coupling Efficiency

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 78 |

| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 82 |

| Pd(OAc)₂ | NaHCO₃ | EtOH/H₂O | 65 |

Stepwise Functionalization

Stepwise synthesis mitigates regiochemical challenges. First, 4-chloro-6-(thiophen-2-yl)pyrimidin-2-amine is prepared via cyclocondensation of thiophene-2-carbaldehyde and chlorobenzaldehyde with guanidine. The 4-chloro group is then displaced with 4-ethoxyphenol under nucleophilic aromatic substitution conditions (K₂CO₃, DMF, 120°C), yielding the target compound in 65% overall yield.

Advantages :

-

Avoids competing side reactions during cyclocondensation.

-

Enables late-stage diversification of the 4-position.

Reaction Optimization

Solvent and Temperature Effects

Ethanol outperforms polar aprotic solvents (e.g., DMF) in cyclocondensation due to its ability to stabilize intermediates via hydrogen bonding. Elevated temperatures (>70°C) accelerate ring closure but risk decomposition, necessitating precise control.

Catalytic Systems

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) enhance coupling efficiency by suppressing β-hydride elimination. For example, replacing Pd(PPh₃)₄ with Pd-XPhos increases the yield of the Suzuki-Miyaura step from 78% to 85%.

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3) or recrystallization from ethanol. HPLC analysis confirms >95% purity, with characteristic retention times at 8.2 minutes (C18 column, acetonitrile/water).

Characterization and Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 6.98–7.05 (m, 4H, ethoxyphenyl-H).

-

FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrimidine).

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for cyclocondensation, reducing reaction times from 18 hours to 2 hours. Pd recovery systems minimize costs in cross-coupling steps, achieving a 90% catalyst reuse rate .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their substituents are compared below:

Key Observations :

Physical and Spectral Properties

Notes:

Biological Activity

4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethoxyphenyl group at the 4-position and a thiophene group at the 6-position. This unique structure contributes to its interactions with biological targets.

- Molecular Formula : C13H14N2OS

- Molecular Weight : 250.33 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Studies indicate that it may act as an inhibitor of various kinases, which are critical in cell signaling pathways involved in cancer and other diseases.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:

- In vitro studies demonstrated that the compound inhibited the proliferation of cancer cells, with notable effects observed in lung carcinoma (HOP-92) and renal carcinoma (ACHN) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HOP-92 | 12.5 |

| ACHN | 15.3 |

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in inflammation and cancer progression:

- Cyclooxygenase Inhibition : Preliminary results indicated that derivatives of this compound could inhibit COX enzymes, which play a role in inflammation.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 28.39 | 23.8 |

Study on Anticancer Activity

A recent study evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results highlighted its potential as a therapeutic agent against renal and lung cancers, showing significant growth inhibition compared to control groups.

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship revealed that modifications in the ethoxy and thiophene substituents significantly affect the compound's potency. The presence of electron-donating groups enhances its binding affinity to target enzymes.

Q & A

Q. Key Table: Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd catalyst, THF, 80°C | ~65% |

| Nucleophilic Substitution | LiOH, ethanol reflux | ~60% |

How is this compound characterized structurally?

Q. Methodological approaches include :

- NMR spectroscopy : Confirms substituent positions (e.g., thiophene protons at δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 324) .

- X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen bonding networks .

What analytical methods ensure purity and stability?

- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

- TLC : Tracks reaction progress (silica gel, ethyl acetate/hexane eluent) .

- Stability testing : Assesses degradation under varying pH and temperature via UV-Vis spectroscopy .

Advanced Research Questions

How can structural ambiguities be resolved using crystallography?

- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–N: 1.34 Å) and angles (e.g., N–C–S: 120°).

- Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., N–H⋯S bonds) stabilizing crystal packing .

- Torsional angles : Quantifies ring planarity deviations (e.g., 86.1° between pyrimidine and methoxyphenyl groups) .

How do substituents influence biological activity?

Q. Structure-Activity Relationship (SAR) strategies :

- Thiophene vs. phenyl substitution : Thiophene enhances π-π stacking with target proteins (e.g., EGFR kinase) .

- Ethoxy group optimization : Increases lipophilicity (logP ~2.8), improving membrane permeability .

- Comparative analysis : Analogues with methylsulfonyl groups show 10-fold higher antimicrobial activity .

Q. Table: Substituent Effects

| Substituent | Biological Activity (IC50) | LogP |

|---|---|---|

| Thiophene-2-yl | 0.45 µM (EGFR inhibition) | 2.8 |

| 4-Chlorophenyl | 1.2 µM | 3.1 |

| 4-Methoxyphenyl | 5.6 µM | 2.3 |

How to reconcile contradictions in biological activity data?

- Polymorphic screening : Identifies crystal forms with divergent bioactivities (e.g., Form I vs. Form II in N-(4-chlorophenyl) derivatives) .

- Dose-response assays : Tests activity across concentrations (0.1–100 µM) to account for threshold effects .

- Target validation : Uses CRISPR/Cas9 knockouts to confirm mechanism specificity .

What computational methods predict target interactions?

- Molecular docking : AutoDock Vina evaluates binding to EGFR (PDB: 1M17) with scoring functions (ΔG < -8 kcal/mol) .

- MD simulations : Analyzes stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond donors at pyrimidine N2) .

How to optimize reaction conditions for scale-up?

- Continuous flow reactors : Enhance yield (from 60% to 75%) by controlling residence time and mixing .

- Solvent screening : Polar aprotic solvents (DMF) improve nucleophilic substitution kinetics .

- Catalyst loading : Pd(PPh3)4 at 2 mol% balances cost and efficiency .

How to handle reactive functional groups during synthesis?

- Protecting groups : Use Boc for amine protection during Suzuki coupling .

- Low-temperature quenching : Prevents thiophene oxidation post-reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like dehalogenated intermediates .

What advanced spectral techniques resolve overlapping signals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.